molecular formula C12H14ClNO2 B13643729 Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate

Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate

Cat. No.: B13643729
M. Wt: 239.70 g/mol
InChI Key: MCHAHPNGMPXGCC-UHFFFAOYSA-N
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Description

Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate is a chemical compound that features a cyclopropyl group attached to a propanoate moiety, with a pyridyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate typically involves the reaction of 2-chloro-4-pyridine with cyclopropylpropanoic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate exerts its effects involves interactions with specific molecular targets. The chlorine-substituted pyridyl ring can engage in various binding interactions with enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinylmethanol: Shares the pyridyl ring with a chlorine substitution but differs in the functional groups attached.

    Cyclopropylpropanoic acid: Contains the cyclopropyl group but lacks the pyridyl ring.

    Methyl 3-cyclopropylpropanoate: Similar ester structure but without the pyridyl ring.

Uniqueness

Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate is unique due to the combination of the cyclopropyl group and the chlorine-substituted pyridyl ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)7-10(8-2-3-8)9-4-5-14-11(13)6-9/h4-6,8,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHAHPNGMPXGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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